

An In-depth Technical Guide to (1H-indazol-5-yl)methanamine

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Compound of Interest

Compound Name: (1H-indazol-5-yl)methanamine

Cat. No.: B1315359

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1H-indazol-5-yl)methanamine**, a heterocyclic amine belonging to the indazole class of compounds. This document consolidates its chemical identity, synthesis protocols, and known and potential biological activities, with a focus on its relevance in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

(1H-indazol-5-yl)methanamine is a versatile building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. Its chemical structure consists of an indazole core with a methanamine substituent at the 5-position.

CAS Number: 267413-25-2[1][2] CAS Number (Hydrochloride Salt): 943845-78-1

Synonyms:

- 5-(Aminomethyl)-1H-indazole[1][2]
- C-(1H-Indazol-5-yl)-methylamine
- 1H-Indazole-5-methanamine[2]

Property	Value	Source
Molecular Formula	C ₈ H ₉ N ₃	[2]
Molecular Weight	147.18 g/mol	[2]
IUPAC Name	(1H-indazol-5-yl)methanamine	[2]

Synthesis Protocols

A common and effective method for the synthesis of **(1H-indazol-5-yl)methanamine** is through the reduction of 1H-indazole-5-carbonitrile.

Experimental Protocol: Reduction of 1H-indazole-5-carbonitrile

This protocol outlines the synthesis of **(1H-indazol-5-yl)methanamine** via the reduction of 1H-indazole-5-carbonitrile using lithium aluminum hydride (LiAlH₄).[\[1\]](#)

Materials:

- 1H-indazole-5-carbonitrile
- Lithium aluminum hydride (LiAlH₄)
- Tetrahydrofuran (THF), anhydrous
- Water
- 2 N aqueous lithium hydroxide (LiOH)

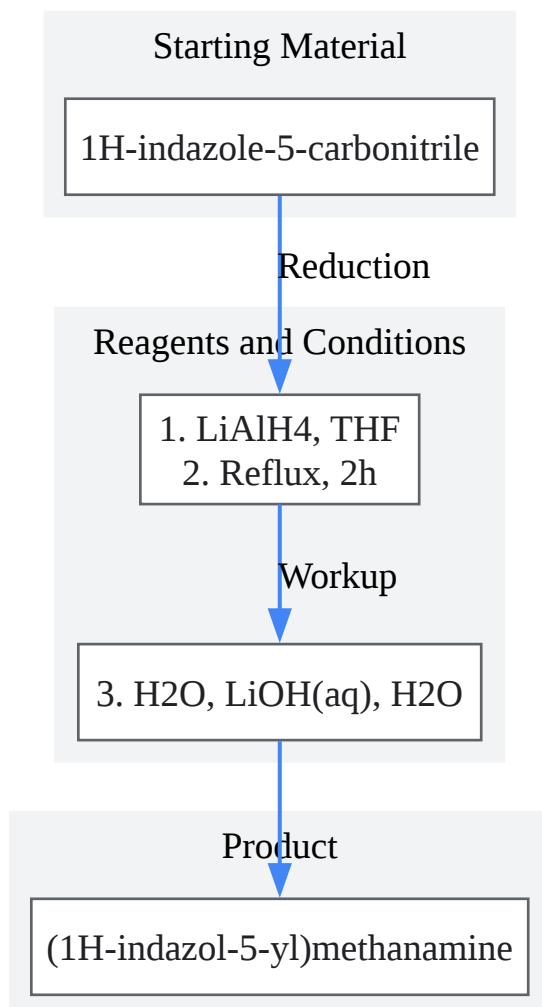
Procedure:

- In a reaction vessel, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran.
- Dissolve 1H-indazole-5-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran at room temperature.

- Slowly add the solution of 1H-indazole-5-carbonitrile to the suspension of lithium aluminum hydride.
- Heat the reaction mixture to reflux for 2 hours.
- After the reaction is complete, cool the mixture and quench by the sequential addition of water (0.053 mL per 100 mg of starting material), 2 N aqueous lithium hydroxide (0.106 mL), and water (0.212 mL).
- Stir the resulting mixture and then filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dry the residue under reduced pressure to yield **(1H-indazol-5-yl)methanamine**.

Expected Yield: 94%[\[1\]](#)

Synthetic Workflow Diagram

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A high-level workflow for the synthesis of **(1H-indazol-5-yl)methanamine**.

Biological Activity and Therapeutic Potential

While specific biological data for **(1H-indazol-5-yl)methanamine** is limited in publicly available literature, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Indazole-containing compounds have been successfully developed as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[3]

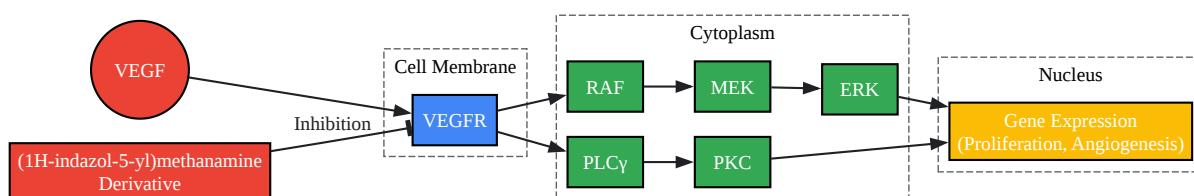
Potential as a Kinase Inhibitor

The indazole core is a key structural feature in several approved kinase inhibitors, such as Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs). [4][5] These receptors are crucial signaling proteins involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] By inhibiting VEGFR, these drugs can disrupt tumor angiogenesis, proliferation, and metastasis.[4]

Given its structural similarity to these established drugs, **(1H-indazol-5-yl)methanamine** serves as a valuable starting point for the design and synthesis of novel kinase inhibitors. The primary amine group offers a readily modifiable handle for the introduction of various side chains to optimize binding affinity and selectivity for specific kinase targets.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from **(1H-indazol-5-yl)methanamine**, focusing on the VEGFR signaling cascade.

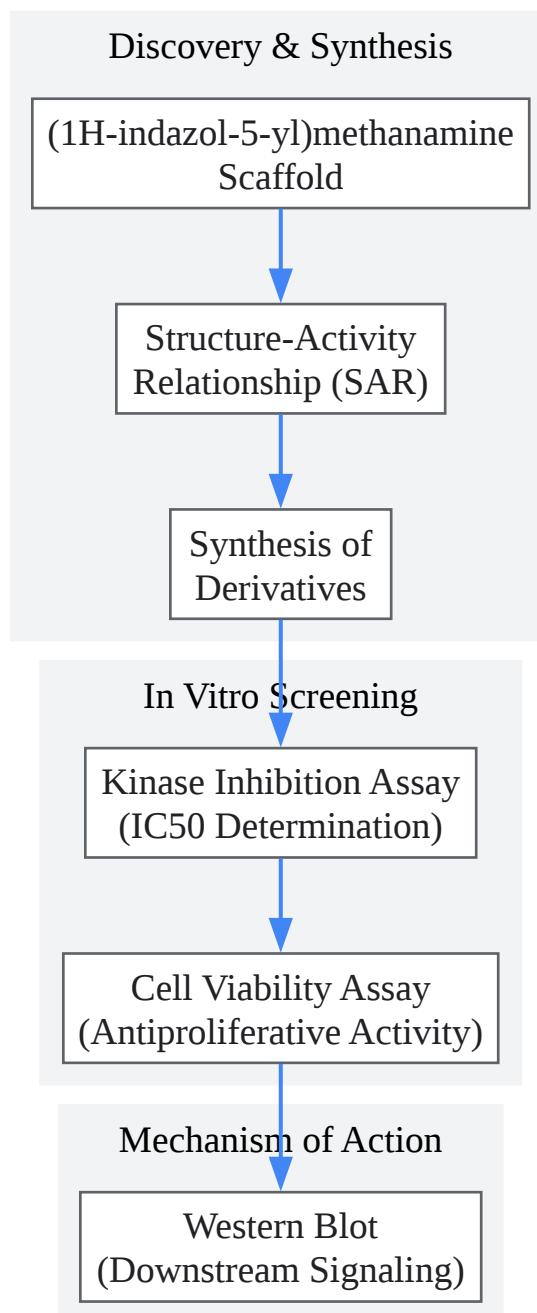


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Hypothetical inhibition of the VEGFR signaling pathway.

General Workflow for Evaluating Novel Kinase Inhibitors

The development of new kinase inhibitors from a core scaffold like **(1H-indazol-5-yl)methanamine** typically follows a structured workflow from initial synthesis to biological evaluation.



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General workflow for the discovery and evaluation of new kinase inhibitors.

Conclusion

(1H-indazol-5-yl)methanamine is a valuable chemical entity with a straightforward synthetic route. While direct biological data for this specific compound is not extensively documented, its

indazole core represents a "privileged scaffold" in medicinal chemistry.^[6] Its structural relationship to approved kinase inhibitors suggests significant potential as a starting point for the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound class.

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